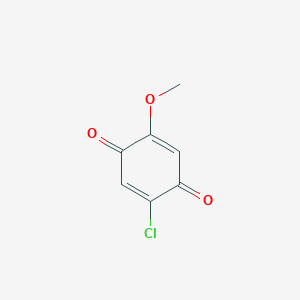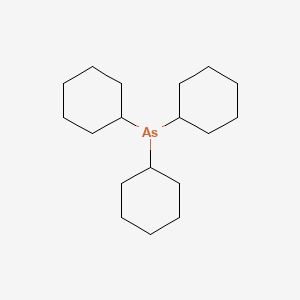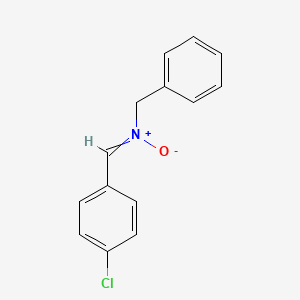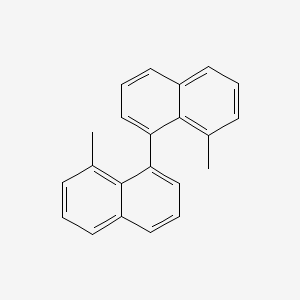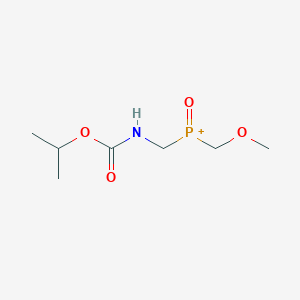
9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane is a chemical compound known for its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common methods include:
Condensation Reactions: Utilizing appropriate precursors to form the desired compound through condensation reactions.
Oxidation and Reduction: Employing oxidizing or reducing agents to achieve the necessary functional group transformations.
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
化学反应分析
Types of Reactions
9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form higher oxidation state products.
Reduction: Reaction with reducing agents to form lower oxidation state products.
Substitution: Nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxo derivatives, while reduction may produce more reduced forms of the compound.
科学研究应用
9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 9-Methyl-4,7-dioxo-2,8-dioxa-6-aza-4-phosphoniadecane involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction, and cellular processes.
相似化合物的比较
Similar Compounds
- 7,7,9-Trimethyl-4,13-dioxo-3,14-dioxa-5,12-diazahexadecane-1,16-diyl bismethacrylate
- Perfluoro-3,6-dioxa-4-methyl-7-octene sulfonyl fluoride
属性
CAS 编号 |
28227-07-8 |
|---|---|
分子式 |
C7H15NO4P+ |
分子量 |
208.17 g/mol |
IUPAC 名称 |
methoxymethyl-oxo-[(propan-2-yloxycarbonylamino)methyl]phosphanium |
InChI |
InChI=1S/C7H14NO4P/c1-6(2)12-7(9)8-4-13(10)5-11-3/h6H,4-5H2,1-3H3/p+1 |
InChI 键 |
HEJLUJOTEAJOIO-UHFFFAOYSA-O |
规范 SMILES |
CC(C)OC(=O)NC[P+](=O)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


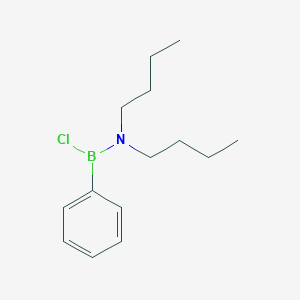
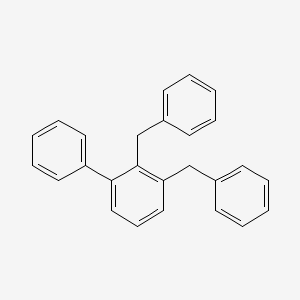
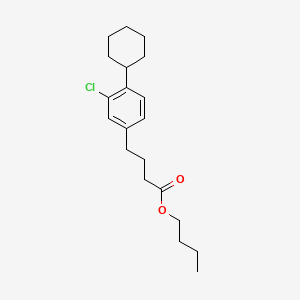



![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
